molecular formula C10H13FN2 B8359627 3-(4-Amino-2-fluorophenyl)-3-methylazetidine

3-(4-Amino-2-fluorophenyl)-3-methylazetidine

Cat. No.: B8359627
M. Wt: 180.22 g/mol
InChI Key: CZMIRKNNVRZHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-fluorophenyl)-3-methylazetidine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-4-(3-methylazetidin-3-yl)aniline

InChI

InChI=1S/C10H13FN2/c1-10(5-13-6-10)8-3-2-7(12)4-9(8)11/h2-4,13H,5-6,12H2,1H3

InChI Key

CZMIRKNNVRZHLN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flame-dried 3-neck 2-L round bottom flask equipped with mechanical stirrer, reflux condenser, and addition funnel was charged with 300 mL tetrahydrofuran and 350 mL 1M lithium aluminumhydride (0.35 mol) followed by cooling to 0 C. This solution was treated with a solution of 9.85 g 3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone (0.051 mol) in 210 mL THF with gas evolution and a yellow coloration. The cooling bath was removed and the reaction was heated to reflux with the rapid formation of a white precipitate. After 20 hours, the visually unchanged reaction mixture was cooled to room temperature and quenched by the successive addition of 13 mL water, 12 mL 5M sodium hydroxide, and 47 mL water. The resulting thick gelatinous suspension was diluted with one L ethyl acetate, filtered through a pad of CELITE, concentrated, and high vacuum dried to afford 9.82 g of the title compound as a light orange syrup. 1H NMR (300 MHz, CDCl3) δ6.78 (t, 1H, J=8.5 Hz, aromatic), 6.37 (m, 2H, aromatic), 4.06 (d, 2H, J=8.2 Hz, N—CH2as), 3.81 (bs, 3H, NHs), 3.58 (d, 2H, J=8.2 Hz, N—CH2bs), 1.65 (s, 3H, CH3).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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